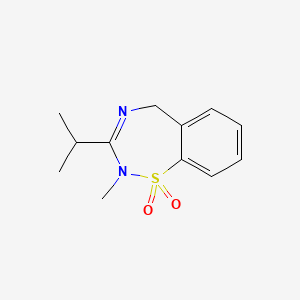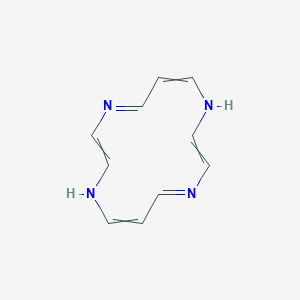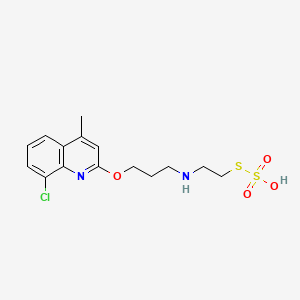
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a thiosulfate group, and a propylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach starts with the preparation of 8-chloro-4-methyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(8-chloro-4-methyl-2-quinolyloxy)propylamine. This intermediate is subsequently reacted with ethylene thiosulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
科学的研究の応用
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The thiosulfate group can interact with thiol-containing enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
8-Chloro-4-methylquinoline: Shares the quinoline core but lacks the propylamine and thiosulfate groups.
3-(8-Chloro-4-methyl-2-quinolyloxy)propylamine: An intermediate in the synthesis of the target compound.
Ethylene thiosulfate: Contains the thiosulfate group but lacks the quinoline and propylamine moieties.
Uniqueness
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline moiety, a propylamine linkage, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.
特性
CAS番号 |
41287-25-6 |
|---|---|
分子式 |
C15H19ClN2O4S2 |
分子量 |
390.9 g/mol |
IUPAC名 |
8-chloro-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H19ClN2O4S2/c1-11-10-14(18-15-12(11)4-2-5-13(15)16)22-8-3-6-17-7-9-23-24(19,20)21/h2,4-5,10,17H,3,6-9H2,1H3,(H,19,20,21) |
InChIキー |
PEIGKKFXAGEKFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
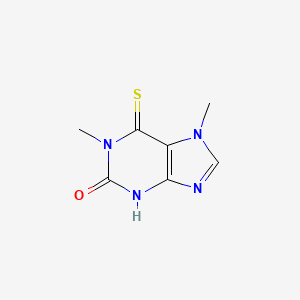
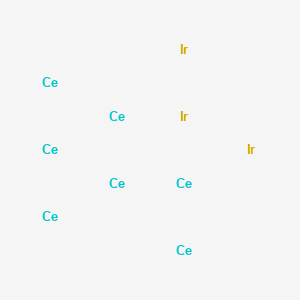
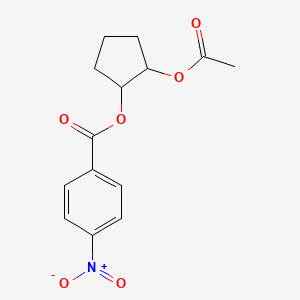
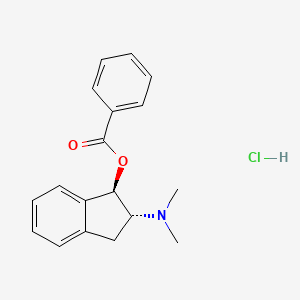
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
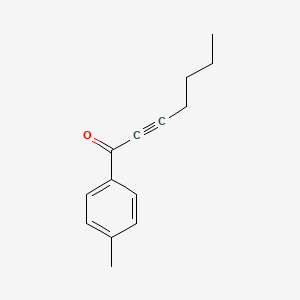
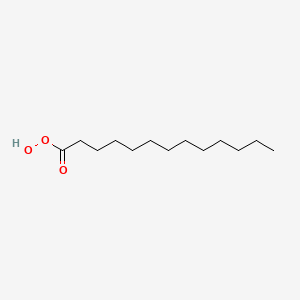
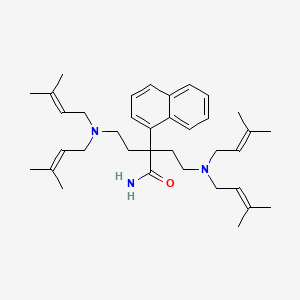
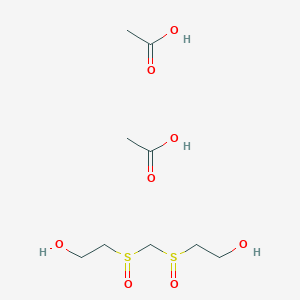
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
